molecular formula C13H10O3 B2513805 2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde CAS No. 86236-18-2

2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B2513805
CAS No.: 86236-18-2
M. Wt: 214.22
InChI Key: DFBKJSQOZZINRS-UHFFFAOYSA-N
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Description

2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C13H10O3. It features two prop-2-yn-1-yloxy groups attached to a benzaldehyde ring at positions 2 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde can be synthesized by reacting propargyl alcohol with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde involves its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The prop-2-yn-1-yloxy groups can also participate in click chemistry reactions, enabling the compound to be used in bioconjugation and labeling studies .

Properties

IUPAC Name

2,4-bis(prop-2-ynoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h1-2,5-6,9-10H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBKJSQOZZINRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=C(C=C1)C=O)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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